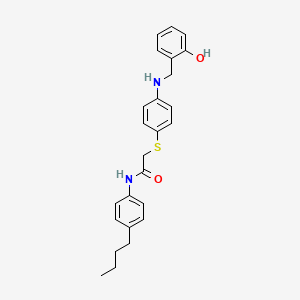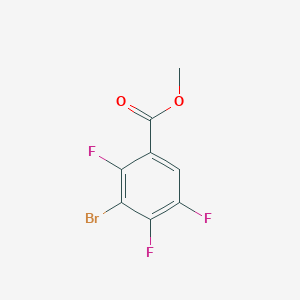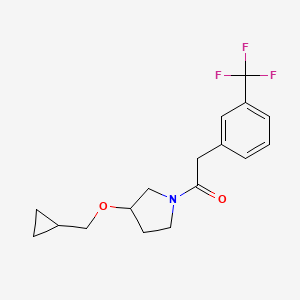
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme that plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Therefore, the inhibition of BTK has been considered as a promising strategy for the treatment of various autoimmune disorders and cancers.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
K. Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. Their research demonstrated the impact of hydrogen bonding on the self-assembly process and revealed significant antioxidant activity in the synthesized complexes. This study highlights the chemical's potential in creating coordination complexes with notable biological activities (Chkirate et al., 2019).
Heterocyclic Compound Synthesis
Several studies have utilized derivatives of the mentioned chemical compound for synthesizing diverse heterocyclic structures, which were then evaluated for various biological activities. For example, A. Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety to assess insecticidal activity against the cotton leafworm. This indicates the compound's utility in developing new insecticidal agents (Fadda et al., 2017).
Antitumor Activity
M. Albratty et al. (2017) and H. Shams et al. (2010) investigated novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives for antitumor activity. These studies revealed that some synthesized compounds showed promising inhibitory effects on various cancer cell lines, highlighting the potential of pyrazole-acetamide derivatives in cancer therapy (Albratty et al., 2017); (Shams et al., 2010).
Antimicrobial Activity
G. Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and evaluated them for antimicrobial activities. Their findings indicated significant antibacterial and antifungal activities among the synthesized compounds, suggesting the compound's relevance in developing new antimicrobial agents (Saravanan et al., 2010).
Optoelectronic Properties
P. Camurlu and N. Guven (2015) focused on the optoelectronic properties of thiazole-based polythiophenes derived from the chemical compound. Their research contributed to the development of conducting polymers with potential applications in optoelectronics, emphasizing the compound's versatility in material science (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(10-12-2-9-19-11-12)14-4-7-18-8-6-16-5-1-3-15-16/h1-3,5,9,11H,4,6-8,10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQASHAUFXDKBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2630060.png)
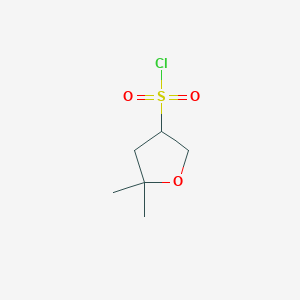
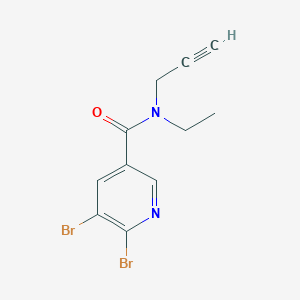

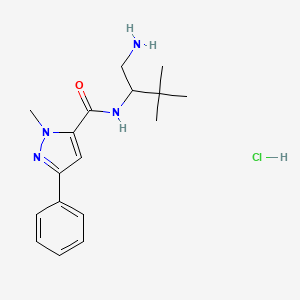

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)
